molecular formula C8H8O2 B142529 2,3-Dihydroxy Styrene CAS No. 113678-91-4

2,3-Dihydroxy Styrene

Cat. No.: B142529
CAS No.: 113678-91-4
M. Wt: 136.15 g/mol
InChI Key: PAPAWUGOOGNNAR-UHFFFAOYSA-N
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Description

2,3-Dihydroxy Styrene, also known as 3-ethenyl-1,2-benzenediol, is an organic compound with the molecular formula C8H8O2. It is a derivative of catechol, featuring a vinyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxy Styrene can be synthesized through several methods. One common approach involves the microbial degradation of styrene by specific bacteria such as Pseudomonas LF-3. In this process, styrene is converted to 3-vinylcatechol via a series of enzymatic reactions . Another method involves the dehydration of appropriate sec-phenethyl alcohols or Wittig coupling techniques .

Industrial Production Methods: Industrial production of 3-vinylcatechol typically involves the microbial degradation of styrene in a two-phase (solvent-aqueous) system. This method is efficient and environmentally friendly, as it utilizes microorganisms to convert styrene, a common industrial pollutant, into valuable chemical products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy Styrene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include dihydroxybenzenes, quinones, and various substituted catechols .

Scientific Research Applications

2,3-Dihydroxy Styrene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-vinylcatechol involves its interaction with various molecular targets and pathways. In microbial degradation, enzymes such as dioxygenases and dehydrogenases play a crucial role in converting styrene to 3-vinylcatechol. This process involves the initial hydroxylation of the aromatic ring, followed by subsequent oxidation and cleavage reactions .

Comparison with Similar Compounds

Uniqueness: this compound’s unique structure, featuring both hydroxyl and vinyl groups, imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in microbial degradation pathways make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-ethenylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-2-6-4-3-5-7(9)8(6)10/h2-5,9-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPAWUGOOGNNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331566
Record name 3-Vinylcatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113678-91-4
Record name 3-Vinylcatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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